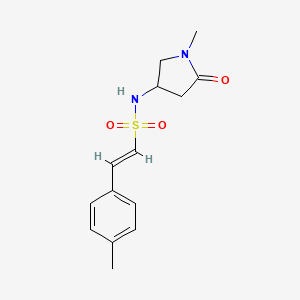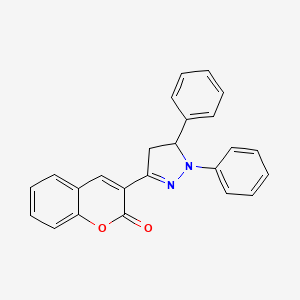![molecular formula C19H22FNO3 B2631912 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide CAS No. 1105229-10-4](/img/structure/B2631912.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide” is a chemical compound with the molecular formula C19H22FNO3 . It is structurally similar to other compounds such as “N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide” and "Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate" .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide” can be analyzed based on its molecular formula C19H22FNO3 . It contains 19 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Structural Factors in Lithium Phenolates The study explored the aggregation structures of lithium phenolates in weakly polar aprotic solvents, crucial for understanding their chemical behavior in various conditions, including those involving compounds like N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide (Jackman & Smith, 1988).
Photoreactions and Crystal Structures
Crystal Structures of NLO Materials The study detailed the crystal structures and packing of materials related to the 3,5-dimethylphenoxy and 2-fluorophenoxy compounds, underlining the importance of such structures in the field of octupolar nonlinear optics (Boese et al., 2002).
Photoreactions of N,N-Dimethylpyruvamide Investigating the photoreactions of N,N-dimethylpyruvamide, which shares structural similarities with the compound , provided insights into the complex photochemical behavior of related compounds (Shima et al., 1984).
Receptor Binding and Antibacterial Properties
Chronobiotic Activity of Related Compounds A study on fluoren-9-yl ethyl amides, which shares a resemblance in structural complexity, highlights its role in receptor binding and chronobiotic properties, indicating the compound's potential in pharmacology (Epperson et al., 2004).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-13-10-14(2)12-16(11-13)23-9-8-21-19(22)15(3)24-18-7-5-4-6-17(18)20/h4-7,10-12,15H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOYCDGZAWUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)

![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)


![2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631844.png)
![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)
